3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride
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Overview
Description
3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of a thiophene ring, a thiazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs and thiazole derivatives, which are structural components of this compound, have been studied extensively for their biological activities . They have been found to interact with a variety of biological targets, contributing to their diverse therapeutic properties.
Mode of Action
For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers . Thiazole derivatives have been reported to exhibit a wide range of therapeutic properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
For instance, thiazole derivatives have been reported to have diverse biological activities, affecting multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been reported to possess various biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . These activities suggest that 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride may interact with a variety of enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Based on the known activities of thiazole derivatives , it can be hypothesized that this compound may influence cell function in a variety of ways For example, it may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit various pharmacological properties.
Thiazole Derivatives: Compounds like thiamine and ritonavir, which feature thiazole rings and are used in medicine.
Pyridine Derivatives: Compounds like nicotine and pyridoxine, which contain pyridine rings and have significant biological activities.
Uniqueness
3-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-2-amine hydrochloride is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2.ClH/c1-10-3-2-5-15-13(10)17-14-16-12(9-19-14)7-11-4-6-18-8-11;/h2-6,8-9H,7H2,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCYBAADBDQRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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